molecular formula C9H4Cl2N4 B1615008 2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile CAS No. 3720-50-1

2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile

Cat. No.: B1615008
CAS No.: 3720-50-1
M. Wt: 239.06 g/mol
InChI Key: ZTURGYPZSAQJDJ-UHFFFAOYSA-N
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Description

2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile is an organic compound with the molecular formula C9H4Cl2N4 and a molecular weight of 239.06 g/mol . This compound is characterized by the presence of a hydrazinylidene group attached to a propanedinitrile moiety, with two chlorine atoms substituted at the 2 and 3 positions of the phenyl ring. It is primarily used in research and development settings.

Preparation Methods

The synthesis of 2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile typically involves the reaction of 2,3-dichlorophenylhydrazine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures due to the compound’s potential hazards.

Chemical Reactions Analysis

2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: The hydrazinylidene group can participate in condensation reactions with carbonyl compounds, forming hydrazones or related derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile is not well-defined, as it is primarily used for research purposes. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group may participate in hydrogen bonding or other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar compounds to 2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile include other hydrazinylidene derivatives and phenyl-substituted hydrazines. Some examples are:

    2-[(2,4-Dichlorophenyl)hydrazinylidene]propanedinitrile: Similar structure but with chlorine atoms at the 2 and 4 positions.

    2-[(2,3-Difluorophenyl)hydrazinylidene]propanedinitrile: Fluorine atoms replace chlorine atoms, potentially altering its reactivity and biological activity.

    2-[(2,3-Dichlorophenyl)hydrazinylidene]butanedinitrile: Similar structure with an additional carbon in the dinitrile moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydrazinylidene and dinitrile functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N4/c10-7-2-1-3-8(9(7)11)15-14-6(4-12)5-13/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTURGYPZSAQJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NN=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306426
Record name (2,3-Dichlorophenyl)carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3720-50-1
Record name NSC176295
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,3-Dichlorophenyl)carbonohydrazonoyl dicyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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